2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid
Description
2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid is a halogenated nicotinic acid derivative characterized by a chlorine atom at the 2-position of the pyridine ring and a 3,4-dichlorophenyl substituent at the 5-position.
Properties
IUPAC Name |
2-chloro-5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO2/c13-9-2-1-6(4-10(9)14)7-3-8(12(17)18)11(15)16-5-7/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWYRJOFPFMEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688030 | |
| Record name | 2-Chloro-5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-74-0 | |
| Record name | 2-Chloro-5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method is the reaction of 3,4-dichlorobenzene with 2-chloronicotinic acid under specific conditions to introduce the desired substituents. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can produce various functionalized derivatives.
Scientific Research Applications
2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid, highlighting substituent variations and their implications:
Structural and Electronic Effects
- This could enhance solubility in polar environments while maintaining affinity for hydrophobic binding pockets.
- Lipophilicity : The dichlorophenyl group (logP ~2.8–3.2, estimated) increases lipophilicity relative to methyl or methoxy-substituted analogs (e.g., 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, logP ~2.5) , favoring passive diffusion across biological membranes.
Pharmacokinetic Considerations
- Solubility : The compound’s solubility is expected to be lower than hydroxyl- or methoxy-containing analogs (e.g., 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxynicotinic acid) but higher than trifluoromethyl derivatives .
Biological Activity
2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid is C₁₂H₆Cl₃NO₂, with a molecular weight of approximately 302.54 g/mol. The compound features a chloro group at the second position and a 3,4-dichlorophenyl group at the fifth position of the nicotinic acid framework. These structural elements contribute to its biological activity by potentially influencing interactions with various biological targets.
Anti-inflammatory Effects
Pyridinecarboxylic acids have been studied for their anti-inflammatory properties. The unique arrangement of chlorine substituents in 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid could influence its interaction with inflammatory pathways. However, dedicated research is needed to confirm these potential effects and elucidate the underlying mechanisms.
Anticancer Activity
Preliminary studies suggest that 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid may exhibit anticancer properties through the inhibition of specific enzymes or receptors associated with cell proliferation and survival. For example, the compound has been implicated in inhibiting DNA methyltransferases (DNMTs), which play a crucial role in cancer cell growth .
The mechanisms by which 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid exerts its biological effects are not fully understood but may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Interaction : It could interact with specific receptors involved in inflammatory responses or cell signaling pathways.
- DNA Methylation : Inhibition of DNMTs could lead to altered gene expression patterns associated with cancer progression .
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various compounds against human cancer cell lines indicated that derivatives similar to 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid showed promising results. For instance, compounds tested against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) demonstrated significant cytotoxicity with IC50 values ranging from 7.3 µM to 10.7 µM .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of compounds related to 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid:
| Compound Name | Activity Type | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| Etoposide | Anticancer | Not Toxic | Various |
| Camptothecin | Antitumor | 0.9 - 22.4 | MDA-MB-231, A549 |
| 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid | Potential Anticancer | ~10.7 | MDA-MB-231 |
Future Directions for Research
Further research is essential to fully understand the biological activity of 2-Chloro-5-(3,4-dichlorophenyl)nicotinic acid. Potential areas for investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts with specific molecular targets.
- In Vivo Studies : Evaluating the efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
